2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid
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Overview
Description
2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid is a heterocyclic compound that contains a five-membered ring with one sulfur atom and a carboxylic acid group. This compound is part of the thiophene family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid can be achieved through several methods. Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using readily available starting materials and efficient catalysts. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Halogenated, alkylated thiophene derivatives.
Scientific Research Applications
2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In medicinal chemistry, the compound’s structure allows it to interact with specific receptors or enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A thiophene derivative with similar structural features but lacking the carboxylic acid group.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group but lacks the dimethyl substitution.
2,3,4,5-Tetramethylthiophene: A more heavily substituted thiophene derivative.
Uniqueness
2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both dimethyl groups and a carboxylic acid group allows for diverse chemical modifications and applications .
Properties
CAS No. |
740796-46-7 |
---|---|
Molecular Formula |
C7H10O2S |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
5,5-dimethyl-2H-thiophene-4-carboxylic acid |
InChI |
InChI=1S/C7H10O2S/c1-7(2)5(6(8)9)3-4-10-7/h3H,4H2,1-2H3,(H,8,9) |
InChI Key |
FHBSRMLXSOGOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CCS1)C(=O)O)C |
Origin of Product |
United States |
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